![molecular formula C21H17NO5 B4294393 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene](/img/structure/B4294393.png)
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene
Overview
Description
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone and has been found to have various applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene involves the formation of a complex with metal ions such as copper, iron, and zinc. This complex formation results in the activation of oxygen, which leads to the production of reactive oxygen species (ROS). The ROS produced can cause damage to cancer cells, leading to their death. Additionally, the antioxidant and anti-inflammatory properties of 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene have been studied extensively. It has been found to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. Additionally, it has been found to have anticancer properties, which can inhibit the growth and proliferation of cancer cells. Furthermore, it has been found to have neuroprotective effects, which can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene in lab experiments are its fluorescent properties, which make it a useful probe for the detection of metal ions, and its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, the limitations of using 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene in lab experiments are its low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene. One direction is to explore its potential as a photosensitizer for photodynamic therapy in cancer treatment. Another direction is to investigate its neuroprotective effects further and its potential for the treatment of neurodegenerative diseases. Additionally, future research could focus on improving its solubility in water and reducing its toxicity at higher concentrations.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene is a chemical compound that has various applications in scientific research. Its synthesis method involves the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base. It has been found to have antioxidant and anti-inflammatory properties, as well as anticancer and neuroprotective effects. Its potential as a photosensitizer for photodynamic therapy in cancer treatment and its solubility and toxicity issues are areas for future research.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-nitro-3H-benzo[f]chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-19-10-8-14(11-20(19)26-2)21-17(22(23)24)12-16-15-6-4-3-5-13(15)7-9-18(16)27-21/h3-12,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNONMJISFFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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